![molecular formula C25H30N4O3 B2652597 N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide CAS No. 909089-37-8](/img/structure/B2652597.png)
N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide, also known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptors. It was first synthesized in 1991 by Abbott Laboratories as a potential treatment for cardiovascular diseases. Since then, BQ-123 has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Compounds related to N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide have been studied for their anticonvulsant activities. For instance, one study focused on synthesizing 1-benzylsubstituted derivatives of similar compounds to evaluate their affinity to GABAergic biotargets and anticonvulsant activity. The substances, however, did not show significant anticonvulsant activity in the pentylenetetrazole-induced seizures model, but they did help in understanding the pharmacophore role of the cyclic amide fragment in such activities (El Kayal et al., 2022).
Alzheimer's Disease Treatment
Some quinazoline derivatives, including those similar to the compound , have been evaluated for treating Alzheimer's disease. A study demonstrated that these compounds significantly inhibited acetylcholinesterase (AChE) activity, suggesting potential as AChE inhibitors. Furthermore, they showed significant DPPH scavenging effects and moderate to good cytotoxicity against various human cancer cell lines, indicating their broader therapeutic potential (Lan et al., 2020).
Antimicrobial Activity
Several studies have synthesized and characterized derivatives of quinazolines, including those structurally related to N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide, for their antimicrobial properties. For example, a study on N-Methyl-2, 3-Dihydro Quinazolin-4-Ones linked 1,3-Thiazole Hybrids found these compounds displayed significant antibacterial activity against Mycobacterium tuberculosis (Nagaladinne et al., 2020).
Antitumor Activity
Compounds structurally similar to the given compound have also been studied for their antitumor activities. For instance, a series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity, with some derivatives showing selectivity towards specific cancer cell lines like CNS, renal, breast, and leukemia (Al-Suwaidan et al., 2016).
Anti-inflammatory and Analgesic Properties
Research on quinazoline derivatives has also included evaluations of their anti-inflammatory and analgesic properties. One study synthesized quinazoline-4-one/4-thione derivatives and screened them for antimicrobial, analgesic, and anti-inflammatory properties, finding that certain compounds exhibited significant activity in these areas (Dash et al., 2017).
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3/c30-23(26-20-13-16-28(17-14-20)18-19-8-2-1-3-9-19)12-6-7-15-29-24(31)21-10-4-5-11-22(21)27-25(29)32/h1-5,8-11,20H,6-7,12-18H2,(H,26,30)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCXXJFUWKEXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.